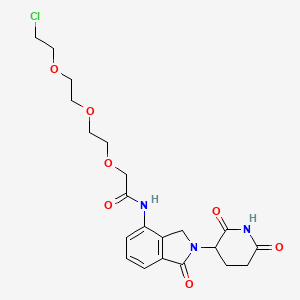
Lenalidomide-acetamido-O-PEG2-C2-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-acetamido-O-PEG2-C2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The addition of these functional groups aims to improve the solubility, stability, and bioavailability of the compound, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-C2-Cl typically involves multiple steps. The process begins with the preparation of lenalidomide, followed by the introduction of the PEG linker and the chlorine atom. The key steps include:
Bromination: The methyl ester of 2-methyl-3-nitrobenzoic acid is brominated using N-bromosuccinimide in refluxing dichloromethane with UV irradiation.
Condensation: The brominated product is then reacted with the t-butyl ester of L-glutamine hydrochloride in the presence of triethylamine in refluxing tetrahydrofuran.
Cyclization: The resulting compound undergoes cyclization to form the core structure of lenalidomide.
PEGylation: The PEG linker is introduced through a nucleophilic substitution reaction.
Chlorination: Finally, the chlorine atom is added using a suitable chlorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Lenalidomide-acetamido-O-PEG2-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the PEG linker or the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various alkyl halides are employed for substitution reactions.
Major Products
科学研究应用
Lenalidomide-acetamido-O-PEG2-C2-Cl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers and autoimmune diseases.
Industry: Utilized in the development of new materials and drug delivery systems
作用机制
The mechanism of action of Lenalidomide-acetamido-O-PEG2-C2-Cl involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are crucial in multiple myeloma and other hematological malignancies . The compound also affects various molecular pathways, enhancing immune responses and inhibiting tumor growth .
相似化合物的比较
Lenalidomide-acetamido-O-PEG2-C2-Cl is unique due to its PEG linker and chlorine atom, which enhance its solubility and stability compared to other lenalidomide derivatives. Similar compounds include:
Lenalidomide: The parent compound, widely used in treating multiple myeloma.
Pomalidomide: Another derivative with similar immunomodulatory effects but different pharmacokinetic properties.
Thalidomide: The original compound, known for its teratogenic effects but also used in treating certain cancers.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound.
属性
分子式 |
C21H26ClN3O7 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC 名称 |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C21H26ClN3O7/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28/h1-3,17H,4-13H2,(H,23,27)(H,24,26,28) |
InChI 键 |
UXQOCWSYXYPMJL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



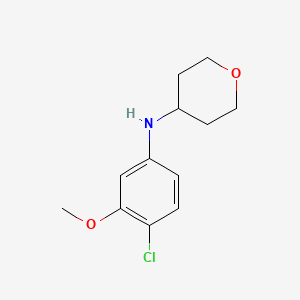
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
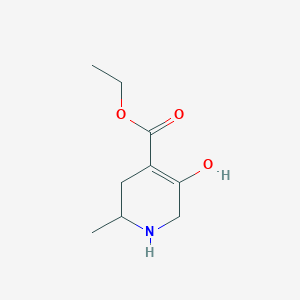
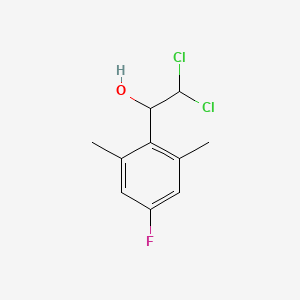
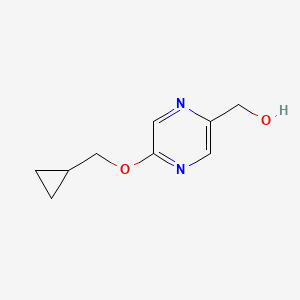
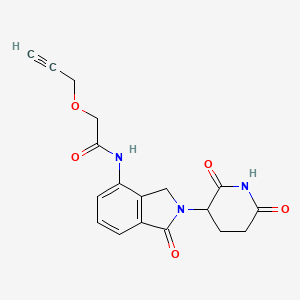
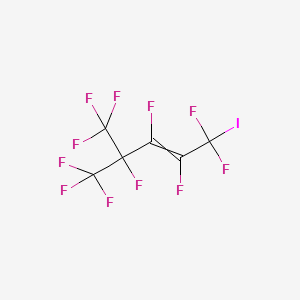
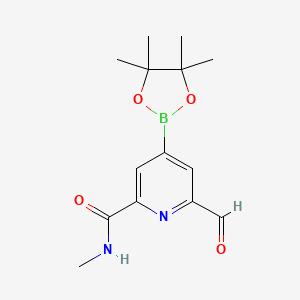
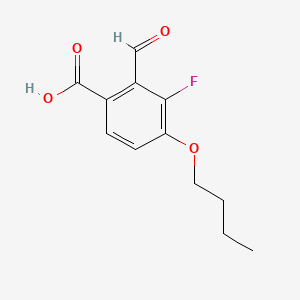
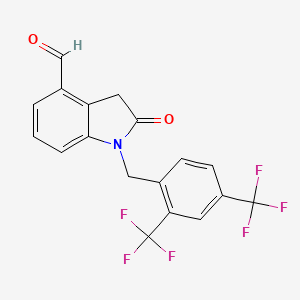
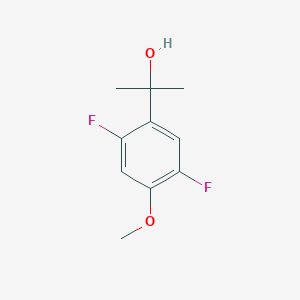
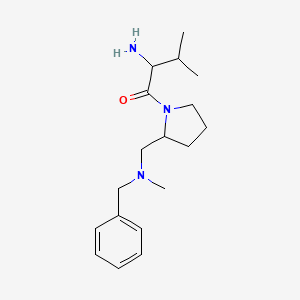
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
